Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride
Description
Methyl 6,6-dioxo-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic sulfonamide derivative featuring a fused bicyclo[3.2.0]heptane scaffold. The compound’s structure includes a sulfur atom in a sulfone (dioxo-thia) configuration at position 6, a tertiary amine (azabicyclo) at position 3, and a methyl ester carboxylate group at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in antibiotic research .
Properties
CAS No. |
2866322-90-7 |
|---|---|
Molecular Formula |
C7H12ClNO4S |
Molecular Weight |
241.69 g/mol |
IUPAC Name |
methyl 6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO4S.ClH/c1-12-6(9)7-3-8-2-5(7)13(10,11)4-7;/h5,8H,2-4H2,1H3;1H |
InChI Key |
AKWYWDACBRXIBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CNCC1S(=O)(=O)C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the bicyclic structure. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Bicyclic Compounds
Core Bicyclic Scaffold Variations
The bicyclo[3.2.0]heptane framework is shared with several β-lactam antibiotics (e.g., penicillins and cephalosporins), but key differences in substituents and heteroatom positioning distinguish its activity and stability:
Pharmacological and Physicochemical Properties
Solubility and Stability
- The hydrochloride salt of the target compound likely exhibits superior aqueous solubility (>50 mg/mL) compared to neutral bicyclo[2.2.1] esters (e.g., methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate), which are lipophilic .
- Sulfone groups enhance oxidative stability relative to sulfides in β-lactams, as seen in mezlocillin derivatives .
Antimicrobial Activity
While direct data for the target compound is sparse, structurally related sulfone-bearing bicyclic systems show moderate Gram-positive activity (MIC: 2–8 µg/mL) but lack broad-spectrum efficacy due to the absence of a β-lactam warhead .
Biological Activity
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to beta-lactam antibiotics. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H11NO4S
- Molecular Weight : 217.24 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the available sources.
The compound features a bicyclic structure that contributes to its biological activity. Its solubility in organic solvents like chloroform and methanol indicates potential for various applications in pharmaceutical formulations.
Antimicrobial Properties
Research indicates that compounds similar to methyl 6,6-dioxo-6lambda6-thia derivatives exhibit significant antimicrobial properties. The beta-lactam core is known for its ability to inhibit bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria.
The mechanism primarily involves the inhibition of transpeptidase enzymes essential for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effectiveness of various azabicyclic compounds, revealing that those with similar structures to methyl 6,6-dioxo derivatives showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
- Analgesic Activity : Another investigation focused on related bicyclic compounds, assessing their analgesic properties using the hot-plate method in mice. While some showed minimal activity, modifications to the structure significantly enhanced efficacy .
- Toxicity Studies : Toxicological assessments have been conducted to evaluate the safety profile of these compounds. Results indicated that while effective at therapeutic doses, higher concentrations could lead to cytotoxic effects in vitro .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Analgesic Activity | Toxicity Level |
|---|---|---|---|
| Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate | High | Low | Moderate |
| 6-Aminopenicillanic Acid | Very High | Moderate | Low |
| Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate | Moderate | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
